molecular formula C29H31NO5 B557513 Fmoc-o-t-butyl-l-beta-homotyrosine CAS No. 219967-69-8

Fmoc-o-t-butyl-l-beta-homotyrosine

Cat. No.: B557513
CAS No.: 219967-69-8
M. Wt: 473,56 g/mole
InChI Key: PAFSELQEYJTCCG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Unnatural Amino Acids as Building Blocks in Peptide Chemistry Research

Unnatural amino acids, which are not one of the 20 proteinogenic amino acids, offer a vast and diverse chemical space for the design of new therapeutic agents and research tools. sigmaaldrich.comcpcscientific.com Their incorporation into peptides can lead to molecules with enhanced stability, improved target selectivity, and novel biological activities. nih.gov

Design of Novel Biologically Active Molecules

The introduction of unnatural amino acids into peptide sequences is a key strategy for the rational design of new biologically active molecules. nih.gov By altering the structure of amino acid side chains or the peptide backbone, researchers can create peptides with novel functions or improved therapeutic potential. rsc.org This approach has been successfully applied in the development of various therapeutic candidates, including those for cancer therapy and antiviral agents. The ability to synthesize a wide array of unnatural amino acids through methods like asymmetric synthesis allows for the creation of structurally diverse peptide libraries, accelerating the discovery of new drug leads. qyaobio.com The inclusion of these non-standard residues can also facilitate the development of bioconjugates, where peptides are linked to other molecules to create targeted drug delivery systems. chemimpex.com

Conformational Constraints and Molecular Scaffolds

Unnatural amino acids are instrumental in imposing conformational constraints on peptides. uni-regensburg.deenamine.net By restricting the flexibility of a peptide through the incorporation of cyclic or other rigid amino acid structures, it is possible to lock the peptide into a specific three-dimensional shape. uni-regensburg.denih.gov This pre-organization can enhance the peptide's binding affinity and selectivity for its biological target by reducing the entropic penalty of binding. researchgate.net The use of unnatural amino acids as molecular scaffolds provides a robust framework for constructing complex and functionally diverse peptide analogs. sigmaaldrich.com These constrained peptides often exhibit improved properties such as increased stability and bioavailability. uni-regensburg.de

Overview of Beta-Amino Acids and Beta-Peptides in Academic Contexts

Beta-amino acids and the beta-peptides they form are a prominent class of unnatural amino acids that have been the focus of extensive academic research. nih.govchimia.chhilarispublisher.com Their unique structural features and remarkable stability make them valuable tools in various areas of chemical biology and medicinal chemistry. hilarispublisher.comacs.org

Distinction from Alpha-Amino Acids

The fundamental difference between alpha- and beta-amino acids lies in the position of the amino group relative to the carboxyl group. differencebetween.comquora.com In alpha-amino acids, the building blocks of natural proteins, the amino group is attached to the alpha-carbon, the carbon atom immediately adjacent to the carboxyl group. differencebetween.compediaa.com In contrast, beta-amino acids have their amino group attached to the beta-carbon, which is two carbons away from the carboxyl group. differencebetween.comacs.org This seemingly small structural change has profound implications for the resulting peptide's backbone structure and its ability to form stable secondary structures like helices and sheets. wikipedia.orgnih.gov

Influence on Peptide Secondary Structures

The incorporation of β-amino acids into a peptide chain has a profound influence on its secondary structure. Unlike natural α-peptides, β-peptides can form stable helical structures with as few as four to six residues. nih.govscirp.org The additional carbon-carbon bond in the backbone provides greater conformational flexibility, leading to a variety of unique and stable folded structures, including various helices (10-helix, 12-helix, 14-helix, and 10/12-helix), turns, and pleated sheets. nih.govnih.govnih.gov

The specific type of secondary structure adopted by a β-peptide is influenced by the substitution pattern of its constituent β-amino acids. nih.gov The strategic placement of side chains can stabilize particular folds through local torsional and long-range interactions. nih.gov This predictability allows for the rational design of β-peptide foldamers with specific, desired secondary structures, opening avenues for creating complex, functional artificial proteins. nih.gov

Contextualizing Fmoc-o-t-butyl-L-beta-homotyrosine within Advanced Peptide Research

This compound is a non-natural, synthetic amino acid derivative that serves as a crucial building block in advanced peptide research. Its unique structure is particularly valuable in the design of novel therapeutic peptides and for studying protein-protein interactions. chemimpex.com The incorporation of this β-homotyrosine derivative can enhance the resulting peptide's pharmacological properties, such as increased potency and enzymatic stability. hilarispublisher.com

Role as a Key Amino Acid Derivative in Peptide Synthesis

This compound is primarily utilized as a monomeric unit in solid-phase peptide synthesis (SPPS). chemimpex.com SPPS is a cornerstone technique in peptide chemistry that allows for the stepwise construction of peptide chains on a solid support. The use of this derivative facilitates the creation of complex peptides with high purity and yield. chemimpex.com Its structural features, including the protective groups, enhance its solubility and stability during the synthetic process, allowing for efficient and reliable coupling reactions. chemimpex.com Recent research has even demonstrated its use in the total synthesis of complex natural cyclic peptides like anabaenopeptin F. nih.gov

Strategic Importance of Fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (tBu) Protecting Groups

The strategic use of protecting groups is fundamental to successful peptide synthesis. In this compound, the Fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (tBu) groups play critical and distinct roles. seplite.com

The Fmoc group protects the α-amino group of the β-homotyrosine. seplite.com A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638). creative-peptides.comlibretexts.org This allows for its removal without affecting the acid-labile protecting groups on the peptide's side chains, a principle known as orthogonality. seplite.com The Fmoc group also has a characteristic UV absorbance, which simplifies the monitoring of the deprotection step during automated synthesis. seplite.com

The tert-butyl (tBu) group serves to protect the phenolic hydroxyl group on the side chain of the homotyrosine residue. This prevents unwanted side reactions during the peptide chain elongation. The tBu group is stable to the basic conditions used to remove the Fmoc group but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is typically used at the final step of SPPS to deprotect all side-chain protecting groups and cleave the peptide from the solid resin. seplite.comslideshare.net The combination of the base-labile Fmoc group and the acid-labile tBu group is a hallmark of the widely used Fmoc/tBu SPPS strategy. seplite.com

Table of Compound Properties: this compound

Property Value
CAS Number 219967-69-8
Molecular Formula C₂₉H₃₁NO₅
Molecular Weight 473.56 g/mol
Form Powder
Application Peptide Synthesis
Primary Functional Groups Fmoc, Carboxylic Acid
Storage Temperature 2-8°C

Data sourced from multiple chemical suppliers. peptide.comsigmaaldrich.comcreative-peptides.com

Table of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
This compound Fmoc-β-Homotyr(tBu)-OH
Fluorenylmethoxycarbonyl Fmoc
tert-butyl tBu
Trifluoroacetic acid TFA
Piperidine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFSELQEYJTCCG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944597
Record name 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219967-69-8
Record name (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219967-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations for Fmoc O T Butyl L Beta Homotyrosine

Strategies for Beta-Homoamino Acid Synthesis

The preparation of β-homoamino acids, which are homologues of the proteinogenic α-amino acids, can be achieved through various synthetic strategies. thieme-connect.com These methods include the addition of nitrogen nucleophiles to α,β-unsaturated esters, enolate additions to imines, and the hydrogenation of β-enamino esters. thieme-connect.com However, the most prevalent and direct approach for synthesizing β³-amino acids is the Arndt-Eistert homologation of readily available, enantiomerically pure α-amino acids. ethz.chnih.govunina.itorganic-chemistry.org This method effectively elongates the carbon chain of an α-amino acid by one methylene (B1212753) unit while preserving the original stereochemistry.

The Arndt-Eistert synthesis is a classic and widely used method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org When applied to N-protected α-amino acids, it provides a direct route to the corresponding β-amino acids. nih.govunina.itresearchgate.net The reaction sequence begins with the activation of the N-protected α-amino acid, typically as a mixed anhydride (B1165640) or an acid chloride. unina.it This activated species then reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. nih.govunina.itorganic-chemistry.org

The synthesis of Fmoc-protected β³-amino acids is essential for their use as building blocks in the solid-phase synthesis of β-peptides. researchgate.net While the standard Arndt-Eistert reaction is effective, several optimized procedures have been developed to improve yields and purity, especially for base-sensitive Fmoc-protected compounds. researchgate.netepa.gov One improved method involves the use of N-protected α-amino acid fluorides for the acylation of diazomethane, which leads to crystalline α-aminodiazoketones in good yield and purity. nih.gov

Another optimization involves the Wolff rearrangement step. A simple and efficient variation uses a slurry of ethyl acetate (B1210297) and silica (B1680970) gel with catalytic amounts of silver trifluoroacetate. researchgate.net This method avoids the complex workup typically required after a conventional silver-catalyzed rearrangement, providing the protected β-amino acids in high yields (92-97%) without significant impurities. researchgate.net The choice of activating agent for the initial mixed anhydride formation is also critical, with N-methylmorpholine and isobutyl chloroformate being a commonly used combination for Fmoc-amino acids. unina.itd-nb.info These optimized reaction sequences are crucial for the efficient and scalable production of Fmoc-β³-amino acids for peptide synthesis. researchgate.netchemrxiv.org

Method Key Reagents/Conditions Advantages Reference
Acid Fluoride MethodFmoc-α-amino acid fluorides, Diazomethane, PhCOOAg/dioxane/H₂OCrystalline diazoketone intermediates, good yield and purity. nih.gov
Silica Gel-Promoted RearrangementEthyl acetate/silica gel slurry, Silver trifluoroacetateSimplified workup, high yields (92-97%), high purity. researchgate.net
Mixed Anhydride FormationIsobutyl chloroformate, N-methylmorpholine (NMM)Standard and reliable for Fmoc-amino acids. unina.itd-nb.info

A significant advancement in the Wolff rearrangement is the use of ultrasound promotion. thieme-connect.comorganic-chemistry.orglookchem.com Sonication of α-diazo ketones derived from Fmoc-protected amino acids in the presence of a silver catalyst (like silver benzoate) and a nucleophile (like water) leads to the clean and efficient formation of the corresponding β-amino acid derivatives. thieme-connect.comorganic-chemistry.org This method is particularly advantageous because it proceeds at room temperature under mild conditions, which is crucial for the base-labile Fmoc protecting group. organic-chemistry.orglookchem.com

The use of ultrasound provides high-energy chemistry that can accelerate the reaction, often leading to completion within 30 minutes. thieme-connect.comresearchgate.net This technique results in high yields and products pure enough to be used in subsequent peptide synthesis steps without further purification. thieme-connect.comorganic-chemistry.org The efficiency of this method makes it a highly attractive protocol for the Arndt-Eistert chain elongation of Fmoc-protected α-amino acids. thieme-connect.comorganic-chemistry.orglookchem.comlookchem.com Microwave irradiation has also been explored as an alternative energy source to drive the Wolff rearrangement, similarly offering rapid reaction times (40-60 seconds) and good yields (91-95%) without the need for basic conditions. researchgate.net

Promotion Method Catalyst/Reagents Reaction Time Key Benefits Reference
UltrasoundSilver benzoate, Dioxane/Water~30 minutesMild, room temperature conditions; high yield and purity; suitable for base-labile groups. thieme-connect.comorganic-chemistry.orglookchem.com
MicrowaveNo base conditions40-60 secondsExtremely rapid, good yields (91-95%), retention of configuration. researchgate.net

A critical aspect of synthesizing β-amino acids from chiral α-amino acids is the preservation of stereochemical integrity. The Wolff rearrangement itself is known to proceed with complete retention of the configuration at the migrating chiral center. thieme-connect.comwikipedia.orgjk-sci.com This stereospecificity is a key advantage of the Arndt-Eistert homologation. researchgate.net

However, there is a risk of epimerization (racemization) during the initial step of the reaction: the activation of the carboxylic acid to form a mixed anhydride. thieme-connect.com This step can sometimes lead to the loss of enantiomeric purity. thieme-connect.com Extensive studies have shown that for most carbamate-protected amino acids, epimerization is not significant. thieme-connect.comorganic-chemistry.org A notable exception is phenylglycine, which can show approximately 10% epimerization. thieme-connect.com For other amino acids, the level of racemization is generally minimal, and the resulting β-amino acids are obtained with high enantiomeric purity. thieme-connect.comorganic-chemistry.orglookchem.com The enantiomeric purity of the final products is often verified using techniques like capillary zone electrophoresis with chiral buffer systems. thieme-connect.comorganic-chemistry.orglookchem.com

Beyond the classical Arndt-Eistert approach, modern synthetic methods like metallaphotoredox catalysis have emerged as powerful tools for constructing non-proteinogenic amino acids. ulaval.canih.gov This strategy combines photoredox catalysis with a transition metal catalyst (often nickel) to facilitate cross-coupling reactions under mild conditions. ulaval.caprinceton.edu It offers a convergent and efficient pathway for synthesizing complex amino acid derivatives that might be challenging to access through traditional methods. nih.gov

A practical application of this advanced methodology is the synthesis of enantiopure Fmoc-protected L-homotyrosine, a precursor for the title compound, starting from L-homoserine. ulaval.canih.gov In this approach, L-homoserine is first converted into a key intermediate, N-Fmoc-(S)-2-amino-4-bromobutanoic acid. nih.gov This bromo-derivative is then coupled with an aryl partner, 4-tert-butoxybromobenzene, using metallaphotoredox catalysis. nih.gov

This silyl-mediated cross-electrophile coupling reaction demonstrates excellent tolerance for the Fmoc protecting group, a significant advantage for peptide synthesis applications. ulaval.ca The reaction proceeds efficiently, providing a straightforward and highly convergent route to Fmoc-L-Htyr(tBu)-OH. ulaval.canih.gov This method highlights the potential of metallaphotoredox catalysis for the rapid and stereoretentive synthesis of valuable unnatural amino acids from readily available precursors. nih.govprinceton.edu

Metallaphotoredox Catalysis for Stereoselective Synthesis

Tolerance of Fmoc Protecting Group in Cross-Coupling Reactions

Recent advancements have demonstrated the utility of metallaphotoredox catalysis for the synthesis of non-proteinogenic amino acids like Fmoc-L-homotyrosine. ulaval.ca A key finding from this research is the excellent tolerance of the Fmoc protecting group under silyl-mediated cross-electrophile coupling conditions. ulaval.ca This is significant because the Fmoc group is essential for direct use in SPPS. ulaval.ca The ability to perform cross-coupling reactions without compromising the integrity of the Fmoc group streamlines the synthesis of unnatural amino acids and facilitates their incorporation into complex peptides. ulaval.ca This method has been successfully applied to prepare N-Fmoc-L-Htyr(tBu)-OH from L-homoserine, showcasing the robustness of the Fmoc group in modern synthetic transformations. ulaval.ca

Integration into Solid-Phase Peptide Synthesis (SPPS)

Fmoc-O-t-butyl-L-beta-homotyrosine is extensively used in SPPS to construct peptides with unique structural modifications. chemimpex.com The beta-homo modification, which involves the insertion of a methylene group into the tyrosine side chain, alters the peptide backbone conformation and can enhance resistance to enzymatic degradation.

Fmoc/tBu Strategy in Peptide Elongation

The Fmoc/tBu strategy is the cornerstone of SPPS protocols that incorporate this compound. csic.esulaval.ca This strategy relies on an orthogonal protection scheme where the base-labile Fmoc group is removed from the α-amino group to allow for peptide chain elongation, while the acid-labile t-butyl and other side-chain protecting groups remain intact. csic.es The typical procedure for peptide elongation involves the following steps:

Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF) to remove the Fmoc group, exposing a free amine for the next coupling step. ulaval.caresearchgate.net

Amino Acid Coupling: The incoming Fmoc-protected amino acid, such as this compound, is activated and coupled to the free amine on the growing peptide chain. ulaval.ca

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle. ulaval.ca

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the t-butyl group from homotyrosine, using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). ulaval.ca

Coupling Efficiencies and Reaction Optimization

Achieving high coupling efficiencies is critical for the synthesis of long and complex peptides. For this compound, coupling activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM) or collidine are commonly used to facilitate amide bond formation. ulaval.canih.gov Studies have reported coupling yields greater than 98% with activators like HATU/HOAt.

However, challenges can arise, especially when coupling to a sterically hindered or N-methylated amino acid residue. For instance, the coupling of Fmoc-L-Htyr(tBu)-OH onto an N-Me-Ala residue has been reported to be incomplete under standard conditions. ulaval.ca To overcome such difficulties, optimization strategies are employed, which may include:

Double coupling: Repeating the coupling step to ensure complete reaction. ulaval.ca

Microwave-assisted synthesis: Using microwave irradiation to increase the reaction temperature and rate, which can significantly improve coupling efficiency, especially for difficult sequences. nih.gov For example, Fmoc-Hty-OH has been successfully double-coupled using HATU/collidine at 85°C with microwave assistance. nih.gov

Monitoring coupling completion: Using qualitative tests like the Kaiser test or chloranil (B122849) test to check for the presence of free primary amines, ensuring that the coupling reaction has gone to completion before proceeding to the next step.

Coupling ConditionsActivator/BaseTemperatureNotes
Standard CouplingHATU / NMMRoom TemperatureEffective for most standard couplings.
Difficult CouplingHATU / Collidine85°C (Microwave)Used for sterically hindered residues; may require double coupling.

Resin Selection and Loading Strategies

The choice of solid support (resin) is a crucial parameter in SPPS, influencing both the loading of the first amino acid and the final cleavage of the synthesized peptide.

The 2-chlorotrityl chloride (2-CTC) resin is a highly acid-labile support that is particularly well-suited for the synthesis of protected peptide acids. sigmaaldrich.comresearchgate.net Loading of Fmoc-amino acids onto 2-CTC resin is advantageous because it does not require pre-activation of the amino acid's carboxyl group, thereby preventing racemization and the formation of dipeptides. sigmaaldrich.com This makes it an excellent choice for anchoring sensitive amino acids. sigmaaldrich.commerckmillipore.com The loading is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a hindered base like diisopropylethylamine (DIEA). researchgate.netepo.org

The mild cleavage conditions required for 2-CTC resin (e.g., dilute TFA or acetic acid solutions) allow for the release of the peptide from the support while keeping acid-labile side-chain protecting groups, like the t-butyl group on homotyrosine, intact if desired. sigmaaldrich.comresearchgate.net This feature is valuable for the synthesis of protected peptide fragments that can be used in subsequent fragment condensation strategies.

Wang resin is another commonly used solid support for the synthesis of peptide acids via the Fmoc/tBu strategy. researchgate.netrapp-polymere.com It is a benzyl (B1604629) alcohol-type resin that requires the activation of the C-terminal amino acid for esterification to the support. sigmaaldrich.comrapp-polymere.com While generally robust, Wang resin can be problematic for certain C-terminal residues like Cys and His due to a high risk of racemization during loading. sigmaaldrich.com However, for many other amino acids, it provides a reliable and cost-effective option. rapp-polymere.comsigmaaldrich.com

Cleavage of the final peptide from Wang resin is typically achieved using a high concentration of TFA (e.g., 95%), which also removes the t-butyl and other acid-labile side-chain protecting groups simultaneously. merckmillipore.comrapp-polymere.com

Resin TypeKey FeatureLoading ConditionCleavage Condition
2-Chlorotrityl chlorideHighly acid-labile; minimizes racemizationNo carboxyl activation neededDilute TFA or Acetic Acid
WangStandard support for peptide acidsRequires carboxyl activationHigh concentration TFA
Merrifield Resin

The Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) solid support, is a cornerstone of modern solid-phase peptide synthesis. acs.org While the de novo synthesis of this compound is typically performed in solution, the Merrifield resin plays a crucial role as the solid support onto which this pre-synthesized amino acid is anchored to initiate the assembly of a peptide chain. acs.orgacs.org The use of a solid support simplifies the purification process at each step of the peptide synthesis, as excess reagents and by-products can be removed by simple filtration and washing. acs.org

General Procedure for Loading onto Merrifield Resin:

The pre-synthesized this compound is attached to the Merrifield resin, which serves as the solid-phase anchor for the subsequent stepwise elongation of the peptide. The following table outlines a typical protocol for this attachment.

StepProcedureReagents/SolventsPurpose
1Resin SwellingDichloromethane (DCM) or Dimethylformamide (DMF)To allow reagents to access the reactive sites within the polymer matrix.
2Salt FormationThis compound, Cesium carbonate (Cs₂CO₃)To convert the carboxylic acid to its more nucleophilic cesium salt.
3EsterificationCesium salt of the amino acid, Merrifield resin, DMFTo form a covalent benzyl ester bond between the amino acid and the resin.
4CappingAcetic anhydride, PyridineTo block any unreacted chloromethyl sites on the resin, preventing the formation of deletion sequences.
5WashingDMF, DCM, Methanol (B129727) (MeOH)To remove excess reagents and by-products.

Once the this compound is successfully loaded onto the Merrifield resin, the solid support is ready for the standard cycles of solid-phase peptide synthesis. This involves the iterative removal of the Fmoc protecting group (deprotection) with a mild base like piperidine, followed by the coupling of the next Fmoc-protected amino acid in the sequence. The tert-butyl protecting group on the homotyrosine side chain is stable to the basic conditions of Fmoc deprotection and is only removed during the final cleavage of the completed peptide from the resin, typically using a strong acid such as trifluoroacetic acid (TFA).

The research findings indicate that the incorporation of β-homo-amino acids, such as this compound, into peptides can enhance their proteolytic stability and influence their secondary structure. acs.org The use of Merrifield resin facilitates the efficient synthesis of these modified peptides, which are valuable tools in drug discovery and protein engineering. acs.orgacs.org

Conformational Analysis and Structural Studies of Beta Peptides Incorporating Beta Homotyrosine Derivatives

Theoretical and Computational Approaches to Beta-Peptide Conformations

The study of β-peptides, which are polymers of β-amino acids, has revealed a propensity to form stable, well-defined secondary structures, often with fewer residues than required for α-peptides. nih.gov Understanding the conformational behavior of these peptides, particularly those incorporating derivatives like β-homotyrosine, relies heavily on theoretical and computational methods. These approaches provide insights into the structural dynamics and intrinsic preferences that govern the folding of β-peptides into specific conformations such as helices, turns, and sheets. nih.gov

Quantum Mechanics and Molecular Dynamics Simulations

Quantum mechanics (QM) and molecular dynamics (MD) simulations have become indispensable tools for elucidating the conformational landscapes of β-peptides. nih.govfrontiersin.org These computational techniques allow researchers to rationalize experimentally observed structural features and predict the stability of various secondary structures. nih.govplos.orgarxiv.org

QM calculations, including methods like density functional theory (DFT), are employed to study the conformations of β-dipeptide and tripeptide models. nih.govacs.orgacs.org These studies help in evaluating the tendencies for forming secondary structures like β-sheets or different types of helices (e.g., 14-helix, 12-helix). acs.orgacs.org For instance, QM calculations have shown that while some structures are destabilized by electrostatic interactions in the gas phase, they benefit significantly from the stabilizing effect of polar solvents. acs.orgacs.org An approximate density functional method, SCC-DFTB, has been shown to reproduce the global minimum configurations of various β-peptides with a root-mean-square (rms) error in key dihedral angles of less than 14 degrees compared to higher-level ab initio calculations. nih.govacs.org

Molecular dynamics simulations provide a dynamic view of β-peptide folding and conformational transitions. frontiersin.org By simulating the movement of atoms over time, MD can explore the structural ensembles of β-peptides in different environments, such as in explicit water or methanol (B129727) solvents. plos.orgnih.gov These simulations have been used to identify the effect of fluorescent probes on amyloid fibrils and to model the interactions of metal ions with β-amyloid peptides, which can stabilize helical formations. frontiersin.org Combining QM models with molecular mechanical (MM) models of the solvent (QM/MM simulations) allows for a more accurate representation of the system's thermodynamics and structure, showing good correlation with experimental data. nih.govacs.org However, discrepancies can arise between predictions from different force fields or between QM and MD methods, highlighting the importance of careful parameterization and validation. plos.orgarxiv.org

Table 1: Comparison of Computational Methods in β-Peptide Studies
MethodApplicationKey Findings/InsightsReference
Quantum Mechanics (QM)Studying di- and tripeptide models to evaluate tendencies for secondary structure formation.Predicts stable conformations in polar solvents; the 12-helix is intrinsically less favorable than the 14-helix. acs.orgacs.org
Molecular Dynamics (MD)Studying conformational dynamics, folding transitions, and environmental effects on β-peptides.Reveals transitions between polymorphic forms and the influence of probes/ions on secondary structure. frontiersin.org
QM/MM Hybrid ModelsCombining QM accuracy for the peptide with MM efficiency for the solvent.Provides accurate representations of structure and thermodynamics, with predictions in qualitative agreement with experimental data. nih.govacs.org
SCC-DFTBAn approximate QM method for larger systems or longer simulations.Reproduces global minimum configurations and relative energies with reasonable accuracy compared to higher-level theories. nih.govacs.org

Analysis of Intrinsic Backbone Conformational Preferences

The secondary structure adopted by a peptide is heavily influenced by the intrinsic conformational preferences of its constituent amino acid residues. nih.govoup.com These preferences are determined by local interactions, such as steric and electrostatic forces, and are reflected in the allowable backbone dihedral angles (φ and ψ). nih.govpnas.org For β-peptides, the presence of an additional carbon in the backbone introduces more rotational flexibility and alters these preferences compared to α-peptides. nih.gov

The intrinsic preferences can be studied using computational models of small, unstructured peptides, which minimizes the influence of tertiary interactions. oup.com Studies on dipeptides have shown that backbone preferences are determined at this level and are strikingly similar to those found in the "coil library" of protein structures. pnas.org The primary factors governing these preferences are local electrostatic interactions within the peptide backbone and the screening of these interactions by the solvent. pnas.org

The substitution pattern on the Cα and Cβ atoms of β-amino acids has a significant effect on the conformational preference of the peptide backbone. nih.govacs.org For example, β3-peptides show a greater propensity for forming a 14-helix than β2-peptides. acs.org The introduction of a bulky side chain, such as in β-homotyrosine, can sterically hinder certain conformations, thereby favoring others. The t-butyl protecting group on the tyrosine side chain in Fmoc-O-t-butyl-L-beta-homotyrosine further restricts rotational freedom, which can favor and enhance the stability of helical conformations.

Table 2: Factors Influencing Intrinsic Backbone Conformational Preferences
FactorDescriptionImpact on β-Peptide StructureReference
Local Electrostatic InteractionsDipole-dipole interactions within the peptide backbone.Strongly affects backbone conformations; screened by polar solvents like water. pnas.org
Substitution Pattern (β2 vs. β3)Position of the side chain on the β-amino acid backbone.β3-peptides have a greater 14-helical propensity than β2-peptides. acs.orgacs.org
Side Chain StericsThe size and bulk of the amino acid side chain.Restricts rotational freedom, favoring specific conformations like helices.
Solvent EffectsInteraction of the peptide with the surrounding solvent molecules.Can significantly stabilize conformations that are unfavorable in the gas phase. acs.orgacs.org

Spectroscopic Characterization of Secondary Structures

Spectroscopic techniques are crucial for experimentally characterizing the secondary structures of β-peptides in solution. nih.govnih.gov Among these methods, Circular Dichroism (CD) and Fourier Transform Infrared (FT-IR) spectroscopy are widely used to identify and quantify different structural elements like helices and β-sheets. nih.govlew.roresearchgate.net

Circular Dichroism (CD) Spectroscopy for Helical Conformations

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. youtube.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. youtube.com Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra, allowing for their identification and quantification. acs.org For helical peptides, the CD spectrum typically shows characteristic minima and maxima. acs.org While CD is a valuable tool, the interpretation of spectra can be complex, as they represent an average over all conformations present in a sample, and the signal can be highly sensitive to small structural differences. nih.gov

The 14-helix is a common and stable secondary structure adopted by β-peptides, particularly those composed of β3-amino acids. nih.govwisc.edu This helix is characterized by a hydrogen bond between the carbonyl group of residue 'i' and the amide proton of residue 'i-2', forming a 14-membered ring. nih.govcornell.edu The 14-helix has approximately three residues per turn. wisc.eduaip.org

The formation of a 14-helix in β-peptides gives rise to a characteristic CD spectrum, which is a key tool for its identification. A hallmark of the 14-helix is a strong maximum in the CD spectrum at around 214 nm. nih.govwisc.edu The intensity of this peak is often used to quantify the population of the 14-helical conformation in solution. nih.gov In contrast, peptides that are unstructured or in a random coil conformation typically show a negative peak around 200 nm. acs.org Studies have shown that for some flexible β-peptides, 14-helicity is observed primarily in structure-promoting solvents like methanol, but the incorporation of preorganized residues can impart high helical stability even in water. cornell.edunih.gov

The incorporation of specific β-amino acid residues, such as β-homotyrosine, can significantly influence the stability and population of helical structures. The N-terminal β3-homotyrosine residue is often included in synthetic β-peptides to aid in their detection and quantification via its UV absorbance. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. nih.govsemanticscholar.org For β-peptides containing this compound, NMR studies provide crucial insights into their conformational landscape.

In a study on anabaenopeptin F, which contains a homotyrosine residue, extensive 1H-NMR analysis was conducted to confirm its structure and stereochemistry. ulaval.ca While specific NMR data for a peptide solely composed of this compound is not detailed in the provided results, the principles of NMR analysis would be directly applicable. The table below illustrates the type of data that would be collected and analyzed in such a study.

Table 1: Illustrative NMR Data for a Hypothetical Peptide Incorporating this compound

ParameterObserved Value/PatternStructural Interpretation
Hα Chemical Shift Downfield or upfield shifts from random coil valuesIndicates presence of ordered secondary structure.
³J(HNHα) Coupling Constant Values > 8 Hz or < 5 HzSuggests extended (β-strand) or helical conformations, respectively.
NOE Contacts Sequential Hα(i)-HN(i+1) and medium-range contactsDefines the backbone torsion angles and identifies secondary structural elements.
Aromatic Proton Shifts Upfield shifts of specific protonsIndicates π-π stacking interactions, possibly involving the Fmoc group or tyrosine rings.

It is important to note that for flexible peptides, which may not adopt a single stable conformation, NMR provides an ensemble-averaged view of the structures populated in solution. semanticscholar.org

Investigating Self-Assembly and Higher-Order Structures

The ability of peptides to self-assemble into well-defined nanostructures is a burgeoning area of research with applications in biomaterials and drug delivery. The inclusion of this compound can significantly influence this process.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, commonly used as a protecting group in peptide synthesis, is also a powerful driver of self-assembly. nih.gov Its large, hydrophobic, and aromatic nature promotes π-π stacking interactions between peptide molecules, which is a key initial step in the formation of larger aggregates. nih.govsemanticscholar.org This association, driven by the Fmoc moiety, can lead to the formation of various nanostructures, including fibrils and hydrogels. nih.govnih.gov

The self-assembly process is often a cooperative phenomenon, where π-π stacking of the Fmoc groups is complemented by other non-covalent interactions such as hydrogen bonding between the peptide backbones and hydrophobic interactions between the amino acid side chains. nih.govfrontiersin.org

Before the formation of large, insoluble structures like hydrogels, the self-assembly process often proceeds through the formation of smaller, soluble aggregates or oligomers. nih.gov The balance between the forces driving association (e.g., Fmoc-driven π-stacking) and the solubility of the peptide in the aqueous environment determines the size and stability of these early-stage aggregates.

The formation of these soluble oligomers can be a critical step in the pathway to larger structures and can also represent the biologically active form of the peptide in some cases. Techniques such as fluorescence spectroscopy and cryo-transmission electron microscopy are used to characterize these intermediate species. semanticscholar.org The inherent propensity of peptide chains to form such aggregated structures is a key factor influencing their synthetic efficiency and solubility. sigmaaldrich.com

The design of amphiphilic β-peptides, which possess both hydrophobic and hydrophilic regions, is a key strategy for creating peptides that self-assemble into defined structures in aqueous environments. acs.orgmdpi.com The incorporation of this compound contributes to the hydrophobic character of a peptide.

By strategically placing hydrophobic residues like β-homotyrosine and charged or polar residues, researchers can design β-peptides that adopt specific secondary structures, such as 14-helices, where the different types of side chains are segregated on opposite faces of the helix. acs.orgmdpi.com This global amphiphilicity is a critical determinant of the peptide's ability to interact with membranes and to self-assemble into higher-order structures. mdpi.com The hydrophobicity of these peptides, often quantified by their retention time in reverse-phase HPLC, has been shown to correlate with their biological activity and cytotoxicity. acs.orgplos.org

Applications of Fmoc O T Butyl L Beta Homotyrosine in Advanced Peptide and Peptidomimetic Research

Peptidomimetic Design and Development

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and low bioavailability. sigmaaldrich.comdiva-portal.org The incorporation of unnatural amino acids like Fmoc-O-t-butyl-L-beta-homotyrosine is a key strategy in peptidomimetic design. sigmaaldrich.com The beta-amino acid structure, with an additional methylene (B1212753) group in the backbone, alters the peptide's conformational properties and enhances its resistance to enzymatic degradation.

A significant challenge in the therapeutic use of peptides is their rapid degradation by proteases in the body. google.com The introduction of β-amino acids, such as the β-homotyrosine core of the title compound, creates a peptide backbone that is not recognized by many common proteases. This modification significantly increases the peptide's resistance to enzymatic hydrolysis, thereby extending its half-life in vivo. google.com

The protecting groups also play a role. The O-t-butyl group on the phenolic hydroxyl of the homotyrosine side chain prevents unwanted side reactions during synthesis and can improve solubility in organic solvents used in the process. While this group is typically removed in the final peptide, the underlying β-homotyrosine structure is what confers the enhanced stability. This increased stability is a crucial factor in improving a peptide's bioavailability, as it allows the molecule to circulate for longer periods and reach its target site. sigmaaldrich.com The design of rigid analogues through such modifications can lead to improved proteolytic stability and bioavailability. diva-portal.org

The incorporation of β-amino acids influences the three-dimensional structure of a peptide. The altered backbone can induce specific secondary structures, such as helices or turns, which may be more favorable for binding to a biological target. sigmaaldrich.comnih.gov This conformational rigidity can reduce the entropic penalty upon binding, leading to higher affinity and, consequently, enhanced potency. diva-portal.org

For instance, in the development of analogs of the neuropeptide α-conotoxin RgIA, Fmoc-beta-HTyr(tBu)-OH was used in the synthesis. This, combined with other modifications, resulted in a peptide with a staggering 9,000-fold increase in potency on the human α9α10 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for non-opioid pain treatment. nih.gov The defined conformation not only improves potency but can also enhance selectivity—the ability of the peptide to bind to its intended target over other, structurally similar receptors. This is critical for minimizing off-target effects and improving the safety profile of a potential therapeutic. sigmaaldrich.com

Table 1: Research Findings on Potency Enhancement

Peptide Analog Modification Target Potency Improvement Reference

The unique structural features of this compound directly influence the biological activity of the peptides into which it is incorporated. The beta-amino acid backbone alters the spacing and orientation of the side chains, which are crucial for molecular recognition. This can lead to novel binding modes with the target receptor or enzyme.

The β-homotyrosine side chain itself, being a derivative of tyrosine, can participate in important interactions such as hydrogen bonding and aromatic stacking within the target's binding pocket. The modification of the peptide backbone can position this side chain in a way that optimizes these interactions, leading to a stronger and more specific binding event. nih.gov Research has shown that peptides synthesized using this compound can exhibit improved bioactivity compared to their natural counterparts, suggesting its pivotal role in modulating biological function.

Drug Discovery and Therapeutic Peptide Development

The desirable properties conferred by this compound make it a valuable building block in the field of drug discovery. chemimpex.comcreative-peptides.com Its use allows for the creation of peptide-based drug candidates with enhanced "drug-like" properties. sigmaaldrich.com

The ability to create potent and selective peptidomimetics enables researchers to design molecules that can precisely interact with specific components of a biological pathway. chemimpex.com Peptides containing β-homotyrosine can be developed to inhibit enzymes, block receptors, or disrupt protein-protein interactions that are implicated in disease processes. For example, research has focused on developing peptides that target the insulin-regulated aminopeptidase (B13392206) (IRAP) for cognitive disorders and nicotinic acetylcholine receptors for pain. diva-portal.orgnih.gov The structural properties of this compound contribute to the design of these novel therapeutic peptides that can selectively target such pathways.

The ultimate goal of using specialized building blocks like this compound is the creation of new medicines. chemimpex.com This compound has been utilized in the synthesis of peptides for a range of therapeutic areas, including neuroscience and pain management. chemimpex.comnih.gov In one notable example, it was a key component in the synthesis of RgIA-5474, a potent and selective analog of a cone snail toxin. This novel peptide demonstrated effective reversal of chemotherapy-induced neuropathic pain in preclinical models, highlighting its potential as a non-opioid analgesic. nih.gov The use of such non-natural amino acids is instrumental in transforming naturally occurring peptides, which often have suboptimal pharmacological properties, into viable therapeutic candidates. sigmaaldrich.comnih.gov

Table 2: Therapeutic Peptides Synthesized Using this compound

Peptide Therapeutic Area Mechanism of Action Reference
RgIA-5474 Pain (Neuropathic) α9α10 nAChR antagonist nih.gov

Development of Immunotherapies and Vaccines

The development of effective peptide-based vaccines, particularly for cancer, faces two major hurdles: the poor immunogenicity of many tumor-associated antigens (TAAs) and the rapid degradation of natural L-α-amino acid peptides by proteases in the body. biosynth.comacs.orgnih.gov The incorporation of unnatural amino acids, such as β-amino acids, into peptide antigens is a promising strategy to overcome these limitations. biosynth.combenthamscience.com Fmoc-protected β³-homoamino acids, which are commercially available, can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS). acs.org

Research has shown that replacing some α-amino acids in a peptide sequence with their homologous β-amino acid counterparts (which have the same side chain but an extended backbone) can significantly enhance proteolytic stability. acs.orgnih.govtandfonline.com This increased stability improves the bioavailability of the peptide, giving the immune system more time to recognize it and mount a response. acs.org

A key example is the development of cancer vaccines targeting the Mucin-1 (MUC1) glycoprotein, a TAA that is overexpressed in various cancers. biosynth.comnih.gov Studies on synthetic MUC1-derived glycopeptides demonstrated that:

Substitution of multiple α-amino acids with homologous β-amino acids significantly enhanced the stability of the glycopeptides against degradation by aggressive proteases like proteinase K. nih.gov

These α/β-peptide analogs, when conjugated to gold nanoparticles as a delivery system, induced robust immune responses in mice that were comparable to the native glycopeptide. nih.gov

Crucially, the antibodies generated by the α/β-peptide vaccine were cross-reactive, meaning they could recognize and bind to the natural MUC1 antigen found on human cancer cells. biosynth.comacs.org

The α/β-analogs also elicited higher levels of IFNγ, a key cytokine for tumor cell elimination, than the native MUC1 glycopeptide, indicating a more potent and effective immune response. nih.gov

These findings highlight that the rational incorporation of β-amino acids, using reagents like this compound, is an effective strategy for creating more stable and highly immunogenic peptide-based vaccines for cancer immunotherapy. biosynth.comnih.gov

Table 1: Impact of β-Amino Acid Substitution on MUC1-Derived Vaccine Candidates

Feature Native MUC1 Glycopeptide MUC1 α/β-Glycopeptide Analog Outcome of Modification
Backbone Structure All α-amino acids Mix of α- and β-amino acids Extended peptide backbone at specific sites nih.gov
Proteolytic Stability Low; prone to rapid degradation High; enhanced resistance to proteases Increased bioavailability acs.orgnih.gov
Immunogenicity Induces an immune response Induces a robust immune response Elicits higher levels of IFNγ nih.gov

| Antibody Cross-Reactivity | N/A | Generated antibodies recognize natural MUC1 on cancer cells | Potential for effective tumor targeting biosynth.comacs.org |

Antimicrobial Peptide Research

The rise of multidrug-resistant bacteria has spurred research into new antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising alternative to traditional antibiotics. dovepress.commdpi.com A key strategy in designing effective synthetic AMPs is to create structures that mimic the properties of natural AMPs—such as an amphipathic helical conformation—while improving their stability in biological environments.

The incorporation of β-amino acids, including derivatives like β-homotyrosine, is a powerful tool in this field. Because β-peptides are not recognized by the proteases that degrade natural peptides, they have a much longer half-life, a crucial attribute for a therapeutic agent. nih.gov Furthermore, oligomers of β-amino acids are known to fold into stable secondary structures, including various types of helices (such as the 14-helix), which is a common structural motif for many AMPs.

Research into novel AMPs has leveraged these properties:

Studies have explored the antifungal activity of 14-helical β-peptides, demonstrating the potential of these stable structures in combating fungal pathogens.

The design of new analogs of existing AMPs, such as Plantaricin 149, has been based on Fmoc-peptides, indicating the use of these building blocks in the synthetic process. dovepress.com

The general principle is that by using building blocks like this compound, researchers can construct peptidomimetics with enhanced proteolytic resistance and well-defined three-dimensional shapes designed to selectively disrupt microbial membranes. oncotarget.com

Bioconjugation and Functional Material Fabrication

The unique structural properties of this compound also make it a valuable component in materials science and bioconjugation.

Bioconjugation involves the linking of a peptide to another molecule, such as a lipid, a fluorophore, or a drug, to create a new entity with combined functionalities. This compound is instrumental in these processes. It can be incorporated into a peptide sequence, and its side chain or backbone can then serve as a handle for attaching other molecules. This capability is critical for developing targeted drug delivery systems and molecular probes. For instance, the compound has been used to create conjugates for selectively targeting lipid-binding proteins, demonstrating its utility in improving drug delivery through precise molecular interactions.

Unnatural amino acids are increasingly used as bio-inspired building blocks for the bottom-up fabrication of novel functional materials. The ability of β-amino acids to induce stable, predictable secondary structures like helices and sheets is particularly valuable. By designing peptide sequences with specific arrangements of α- and β-amino acids, researchers can control the self-assembly of these molecules into higher-order structures like nanotubes, hydrogels, and nanofibers. Fmoc-modified amino acids and short peptides are recognized as simple, bio-inspired components for creating such functional materials.

The enhanced stability and structural predictability conferred by β-homotyrosine are highly advantageous for creating sophisticated drug delivery systems. Peptides designed with this amino acid can act as stable carriers that protect a drug payload from degradation until it reaches its target. The ability to link these peptides to other biomolecules further enhances the potential for targeted delivery, which aims to increase therapeutic efficacy while minimizing side effects.

Studies in Neuroscience and Enzymology

The resistance of β-amino acid-containing peptides to enzymatic degradation makes them ideal tools for studying biological systems where natural peptides are rapidly broken down, such as in neuroscience and enzymology.

In the field of neuroscience, research often involves studying the function of neuropeptides, which act as signaling molecules in the brain. The therapeutic potential of natural neuropeptides is often limited by their short half-life. By synthesizing neuropeptide analogs with β-homotyrosine, scientists can create more stable molecules to probe neurological functions and explore potential treatments for neurological disorders.

A compelling example comes from research on α-conotoxins, venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs) and are being developed as non-opioid analgesics for chronic pain. In one study, scientists synthesized analogs of the α-conotoxin RgIA. Replacing a key tyrosine residue with β³-homo tyrosine (introduced using this compound) resulted in an analog, RgIA-5474, with dramatically improved potency.

Table 2: Potency of α-Conotoxin RgIA Analogs on Human α9α10 nAChR

Peptide Analog Sequence Change IC₅₀ (nM) on human α9α10 nAChR Fold Increase in Potency (vs. Native)
Native RgIA Contains L-Tyrosine at position 13 457 nM 1x
RgIA-5474 L-Tyrosine at position 13 replaced with β³-homo tyrosine 0.0504 nM ~9000x

Data sourced from a study on α-conotoxin RgIA analogs.

This remarkable 9000-fold increase in potency demonstrates the profound impact that incorporating a β-amino acid can have on a peptide's biological activity, opening new avenues for drug development in neuroscience.

In enzymology, the primary application relates to the study of proteases and the development of protease inhibitors. Since peptides containing β-amino acids are resistant to cleavage, they can be designed as potent and stable enzyme inhibitors. For example, Fmoc-L-Htyr(tBu)-OH was used in the solid-phase synthesis of anabaenopeptin F, a natural cyclic peptide. nih.gov Subsequent studies showed that the synthesized anabaenopeptin F exhibited inhibitory activity against the enzyme carboxypeptidase B in the low nanomolar range, highlighting its potential as a specific protease inhibitor. nih.gov

Research on Neuropeptides and Neurological Functions

The introduction of β-amino acids, such as β-homotyrosine, into neuropeptide sequences is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced properties. The use of this compound in solid-phase peptide synthesis allows for the precise incorporation of this unnatural amino acid, leading to the creation of novel neuropeptide analogues with altered conformations and biological activities. These modifications can influence receptor binding, functional activity, and metabolic stability, making them valuable tools for studying neurological functions.

One significant area of this research is the development of analogues of opioid peptides, which are crucial for pain modulation. By substituting canonical amino acids with β-homotyrosine, researchers can investigate the structure-activity relationships of these neuropeptides and their interactions with opioid receptors, such as the μ- and δ-opioid receptors. For instance, the incorporation of β³-homo-amino acids into Leu-enkephalin and deltorphin (B1670231) I has been explored to create peptidomimetics with altered receptor affinities. While general substitution often leads to a decrease in affinity, specific placements, such as β³h-D-Ala at position 2 or β³hPhe at position 3 of deltorphin I, have resulted in potent and selective ligands for the δ-opioid receptor. nih.gov

Furthermore, the dimeric opioid peptide biphalin (B1667298) has been a target for modification with β³-homo-amino acids. In one study, replacing the phenylalanine residues at positions 4 and 4' with β³-homophenylalanine in biphalin analogues resulted in compounds with good opioid receptor affinities and significant antinociceptive activity. researchgate.netnih.gov This highlights the potential of using this compound to create more stable and effective opioid peptidomimetics.

The research extends to other neuropeptide systems as well. For example, studies on neuropeptide S (NPS), which is involved in arousal, anxiety, and other brain functions, have shown that modifications at key positions can convert an agonist into an antagonist. While these particular studies did not use β-homotyrosine, they establish the principle that subtle structural changes, such as those enabled by the incorporation of unnatural amino acids, can profoundly alter the pharmacological profile of a neuropeptide. nih.gov The incorporation of β-homotyrosine has also been explored in the development of antagonists for the human α9α10 nicotinic acetylcholine receptor, a target for treating neuropathic pain. nih.gov

The following table summarizes findings from studies on neuropeptide analogues containing β-homo-amino acids:

Neuropeptide AnalogueModificationTarget Receptor(s)Key Findings
Deltorphin I analogueSubstitution with β³h-D-Ala at position 2δ-opioid receptorPotent and selective ligand
Deltorphin I analogueSubstitution with β³hPhe at position 3δ-opioid receptorPotent and selective ligand
Biphalin analogueReplacement of Phe at positions 4 and 4' with β³hPheμ- and δ-opioid receptorsGood receptor affinity and antinociceptive activity
α-RgIA analogueIncorporation of β-homotyrosinehuman α9α10 nicotinic acetylcholine receptorDevelopment of potent and stable antagonists

These studies collectively demonstrate the utility of this compound in generating novel neuropeptide analogues to probe neurological functions and develop potential therapeutics.

Investigation of Amino Acid Modifying Enzymes

This compound is a valuable tool for the synthesis of peptidomimetics designed to investigate and inhibit amino acid modifying enzymes. The incorporation of the β-homotyrosine residue can confer resistance to enzymatic degradation and provide unique structural features for potent and selective enzyme inhibition.

A notable example is the research on carboxypeptidases, a family of proteolytic enzymes that cleave amino acids from the C-terminus of proteins and peptides. Anabaenopeptins, a class of cyclic hexapeptides produced by cyanobacteria, are known for their potent inhibition of carboxypeptidases. nih.gov The synthesis of these complex natural products and their analogues often relies on building blocks like this compound.

In a recent study, Fmoc-L-Htyr(tBu)-OH was utilized in the solid-phase synthesis of anabaenopeptin F. ulaval.canih.gov This synthetic route allowed for the efficient construction of the cyclic peptide. Subsequent enzymatic assays revealed that the synthesized anabaenopeptin F is a potent inhibitor of carboxypeptidase B, with an IC50 value in the low nanomolar range. ulaval.ca Carboxypeptidase B is an enzyme that specifically cleaves C-terminal basic amino acids like arginine and lysine. sigmaaldrich.comwikipedia.org The potent inhibitory activity of anabaenopeptin F highlights the significance of the homotyrosine residue in its structure for interacting with the active site of the enzyme.

The following table details the inhibitory activity of synthesized anabaenopeptin F containing β-homotyrosine against carboxypeptidase B:

CompoundTarget EnzymeInhibitory Concentration (IC50)
Anabaenopeptin FCarboxypeptidase B61 nM
Anabaenopeptin F allo-Ile4 analogCarboxypeptidase B77 nM

This research not only demonstrates a practical application of this compound in the total synthesis of a complex bioactive peptide but also underscores its importance in creating tools to study the function and inhibition of amino acid modifying enzymes.

Future Directions and Emerging Research Avenues

Exploration of Diverse Beta-Peptide Helical Conformations and Their Functional Linkages

The introduction of β-amino acids, such as β-homotyrosine, into peptide chains has a profound impact on their secondary structure, often promoting the formation of stable helical conformations distinct from the α-helices found in natural proteins. A primary area of investigation is the 14-helix, a helical structure defined by 14-membered hydrogen-bonded rings. wisc.edu The incorporation of Fmoc-o-t-butyl-l-beta-homotyrosine is thought to contribute to the stability of these structures. The bulky tert-butyl group on the side chain can restrict rotational freedom, favoring a helical fold, while hydrophobic interactions between the aromatic and aliphatic moieties can further promote intramolecular packing.

The functional consequences of these unique helical structures are a key area of research. For instance, β-peptides that adopt a 14-helical conformation have been shown to exhibit antimicrobial activity. wisc.edu The stability of these helices can be modulated by altering the proportion of constrained residues, like trans-2-aminocyclohexanecarboxylic acid (ACHC), and more flexible acyclic residues. wisc.edu Studies have shown that while a high degree of helicity is not always directly proportional to increased antibiotic activity, it can influence other properties like hemolytic activity. wisc.edu

Furthermore, the replacement of natural amino acids with β-homologues can lead to peptidomimetics with retained biological activity and improved resistance to enzymatic degradation. nih.gov The additional methylene (B1212753) group in the backbone of β-homotyrosine alters the peptide's conformation, which can enhance receptor binding and protease resistance. For example, the substitution of tyrosine with β³-homotyrosine in an α-conotoxin analogue resulted in a dramatic increase in potency at the human α9α10 nicotinic acetylcholine (B1216132) receptor, a target for non-opioid analgesics. nih.gov

FeatureImplication for Beta-Peptide ConformationReference
β-Amino Acid Backbone Promotes formation of stable helices (e.g., 14-helix). wisc.edu
tert-Butyl Group Restricts side-chain rotation, favoring helical structures.
Hydrophobic Side Chain Encourages intramolecular packing through hydrophobic interactions.
Altered Backbone Geometry Enhances resistance to proteolytic enzymes. nih.gov

Advancements in Stereoselective Synthesis of Beta-Homotyrosine and Related Unnatural Amino Acids

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry, and the development of efficient stereoselective methods is crucial for their application in drug discovery and materials science. nih.govnih.gov Historically, methods for synthesizing β-amino acids relied on classical resolution, the use of stoichiometric chiral auxiliaries, or the homologation of α-amino acids. However, recent years have seen significant progress in catalytic asymmetric synthesis, offering more efficient and atom-economical routes. nih.govresearchgate.netthieme-connect.com

Key advancements in the stereoselective synthesis of β-amino acids include:

Catalytic Asymmetric Hydrogenation: This is a widely used method for the synthesis of β-amino acids, often employing ruthenium (Ru) and rhodium (Rh) catalysts with chiral ligands. researchgate.net

Mannich Reaction: The asymmetric Mannich reaction provides a powerful tool for carbon-carbon bond formation and the creation of chiral β-amino esters. researchgate.net

Conjugate Addition: The addition of nucleophiles to α,β-unsaturated carbonyl compounds is another important strategy. The highly stereoselective Michael addition of lithium amides to α,β-unsaturated esters has proven effective for preparing alicyclic β-amino acids. beilstein-journals.org

"Chiral Pool" Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce stereocenters. ethz.ch

Chiral Auxiliaries: The use of a chiral auxiliary allows for the diastereoselective introduction of new stereocenters, with the auxiliary being removed in a later step. ethz.ch

These methods have enabled the synthesis of a wide variety of unnatural β-amino acids, including those with functionalized side chains and complex stereochemistry. nih.gov The development of these synthetic strategies is critical for exploring the structure-activity relationships of β-peptides and for the production of these compounds on a larger scale for therapeutic development.

Synthetic MethodDescriptionKey Features
Catalytic Asymmetric Hydrogenation Enantioselective reduction of prochiral enamines or enoates.High enantioselectivities, often uses Ru or Rh catalysts. researchgate.net
Asymmetric Mannich Reaction Three-component reaction of an aldehyde, an amine, and a ketone or other carbonyl compound.Efficient C-C bond formation. researchgate.net
Conjugate Addition Stereoselective addition of a nucleophile to an α,β-unsaturated system.Versatile for creating various β-amino acid derivatives. beilstein-journals.org
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules as starting materials.Cost-effective for certain targets. ethz.ch
Chiral Auxiliaries A temporary chiral group directs the stereochemical outcome of a reaction.High diastereoselectivity can be achieved. ethz.ch

Novel Applications in Targeted Drug Delivery and Diagnostics

Peptides are increasingly being explored as targeting ligands for the delivery of therapeutic and diagnostic agents to specific cells or tissues. mdpi.comnih.gov Their high specificity, good biocompatibility, and low immunogenicity make them attractive alternatives to larger targeting moieties like antibodies. mdpi.com The incorporation of unnatural amino acids such as β-homotyrosine can further enhance the properties of these peptides, leading to improved stability and binding affinity. nih.gov

Targeted Drug Delivery:

Peptide-drug conjugates (PDCs) and peptide-functionalized nanocarriers are two promising strategies for targeted cancer therapy. mdpi.com Peptides that bind to receptors overexpressed on tumor cells can be used to deliver cytotoxic drugs directly to the tumor site, minimizing off-target toxicity. The enhanced proteolytic resistance of β-peptides makes them particularly well-suited for this application, as they can have a longer circulation half-life, allowing for better tumor accumulation. nih.gov The unique structural features of this compound can be leveraged in the design of such peptides, contributing to both the stability of the peptide and its interaction with the target receptor. chemimpex.com

Diagnostics:

Peptides are also being developed as diagnostic tools, for example, in the early detection of diseases like Alzheimer's. In this context, peptides can be designed to bind to specific biomarkers, such as amyloid-beta plaques. These peptides can be labeled with imaging agents to allow for their detection. The incorporation of β-homotyrosine could lead to diagnostic peptides with higher affinity and specificity for their targets.

ApplicationStrategyRole of Beta-Homotyrosine
Targeted Drug Delivery Peptide-Drug Conjugates (PDCs), Peptide-Functionalized NanoparticlesEnhances peptide stability and can modulate receptor binding. nih.govchemimpex.com
Diagnostics Peptide-based imaging agentsCan improve binding affinity and specificity to disease biomarkers.

Investigation of Structure-Activity Relationships in Beta-Peptide-Based Therapeutics

For example, in the development of antifungal peptides, it was found that the L-homotyrosine residue was crucial for both antifungal activity and the inhibition of β-1,3-glucan synthesis in Candida species. nih.gov Similarly, in a study on α-conotoxin analogues, the substitution of tyrosine with β³-homotyrosine led to a more than 9000-fold increase in potency. nih.gov These studies highlight the critical role that a single amino acid modification can play in the biological activity of a peptide.

The ability to synthesize a diverse range of β-peptides containing this compound allows for comprehensive SAR studies. By varying the position of the β-homotyrosine residue within the peptide sequence and by combining it with other natural and unnatural amino acids, it is possible to fine-tune the peptide's properties to achieve the desired therapeutic effect.

Q & A

Q. How is Fmoc-O-t-butyl-L-beta-homotyrosine used in solid-phase peptide synthesis (SPPS)?

this compound is incorporated into peptide chains during SPPS using Fmoc-based chemistry. Key steps include:

  • Deprotection : The Fmoc group is removed with 20% piperidine in DMF (2 × 5 min) to expose the amino group for coupling .
  • Activation : The carboxyl group is activated using HBTU/HOAt (1:1 molar ratio) in the presence of DIPEA to facilitate amide bond formation .
  • Coupling : The activated residue is coupled to the growing peptide chain on resin (typically 1–2 hours at room temperature). Excess reagents are washed away with DMF or DCM .
  • Side-chain protection : The t-butyl group on the tyrosine hydroxyl remains intact until global deprotection with TFA .

Optimization Tip : Monitor coupling efficiency via Kaiser or chloranil tests to avoid truncated sequences.

Q. What purification methods are recommended for this compound-containing peptides?

Post-synthesis purification involves:

  • HPLC : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA). Typical retention times vary based on peptide hydrophobicity .
  • TLC : Employ silica plates with mobile phases like ethyl acetate/hexane (3:7) to monitor intermediate purity during synthesis .
  • Lyophilization : After TFA cleavage, lyophilize the crude peptide to remove volatile side products .

Critical Parameter : Ensure ≤1.0% water content (via Karl Fischer titration) to prevent hydrolysis during storage .

Advanced Research Questions

Q. How can racemization be minimized during coupling of this compound?

Racemization risks arise during activation and coupling. Mitigation strategies include:

  • Additives : Use HOAt or Oxyma instead of HOBt to reduce base-mediated epimerization .
  • Low-temperature coupling : Perform reactions at 4°C to slow racemization kinetics .
  • Short activation times : Limit pre-activation of the carboxyl group to <5 minutes .

Data Support : HRMS analysis (e.g., m/z 459.54 for [M+H]+) confirms enantiomeric purity (≤0.1% D-enantiomer) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Parameter Method Typical Data Reference
PurityHPLC (C18 column)≥99.0% (λ = 254 nm)
Optical rotationPolarimetry (1% in DMF)[α]²⁴D = -30.0° to -27.0°
Molecular weightHRMSm/z 459.54 (calculated for C₂₈H₂₉NO₅)
Side-chain integrity¹H NMR (DMSO-d6)δ 1.30 (s, t-butyl), 6.70–7.80 (aromatic)

Validation : Cross-reference with FT-ICR MS for high-resolution mass confirmation .

Q. How do structural modifications (e.g., beta-homo substitution) impact peptide stability and function?

The beta-homo side chain introduces:

  • Conformational flexibility : Alters peptide backbone angles, potentially enhancing receptor binding .
  • Protease resistance : The additional methylene group reduces enzymatic cleavage rates in vitro .
  • Solubility : Hydrophobic t-butyl groups may require DMSO or TFE co-solvents for aqueous solubility .

Experimental Design : Compare circular dichroism (CD) spectra of wild-type vs. beta-homo-modified peptides to assess structural impacts .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during TFA deprotection to prevent inhalation of corrosive vapors .
  • Waste disposal : Neutralize TFA waste with 5% sodium bicarbonate before disposal .

Note : Store at +4°C in airtight containers to prevent degradation .

Contradictions and Troubleshooting

  • Contradiction in coupling efficiency : recommends HBTU/HOAt, while highlights aspartimide formation risks. To resolve, use low-pH coupling (pH 6.5–7.0) for aspartyl-containing sequences .
  • Purification challenges : If HPLC yields multiple peaks, consider ion-pairing agents (e.g., TEAA) to improve resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.